![molecular formula C11H9NO3 B3050990 2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-09-9](/img/structure/B3050990.png)
2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is a spirocyclic compound characterized by a unique structure where an oxazolidine ring is fused to an indene moiety
Preparation Methods
The synthesis of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of a cyclization reaction where the indene derivative reacts with an oxazolidine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione can be compared with other spirocyclic compounds such as spiro[indene-1,4’-piperidine]-2’,5’-dione and spiro[indene-1,4’-thiazolidine]-2’,5’-dione. While these compounds share a similar spirocyclic structure, 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
30265-09-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,14) |
InChI Key |
DKSTXLMDHUKADW-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
| 30265-09-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


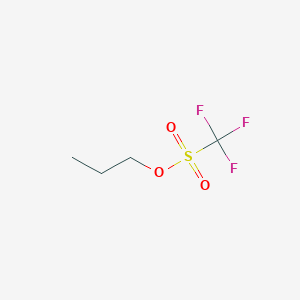
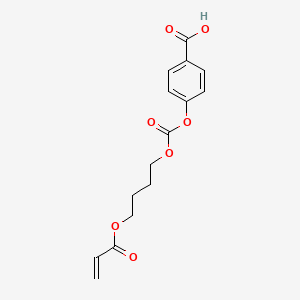
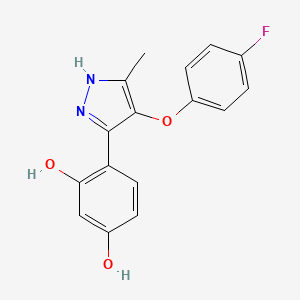
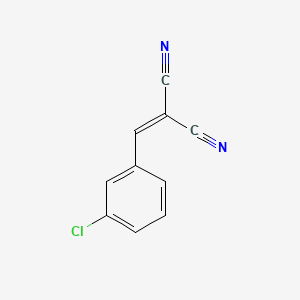
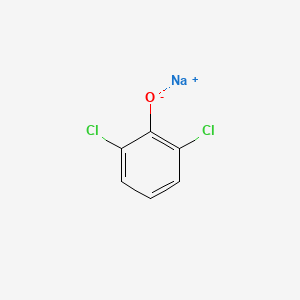
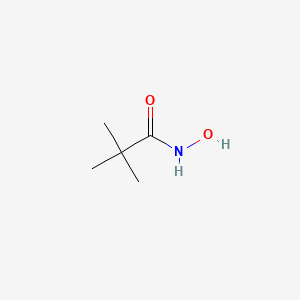
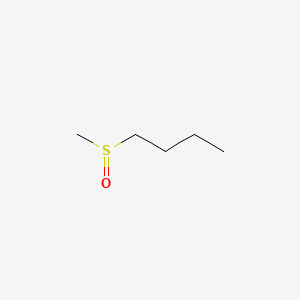
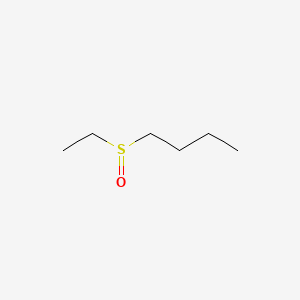
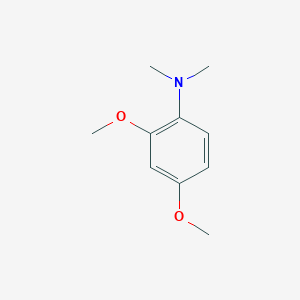
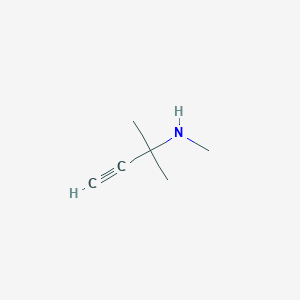
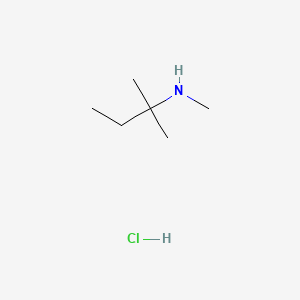
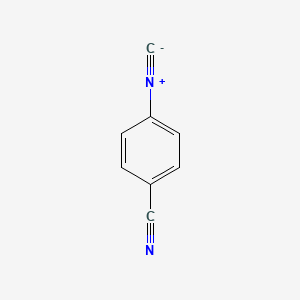
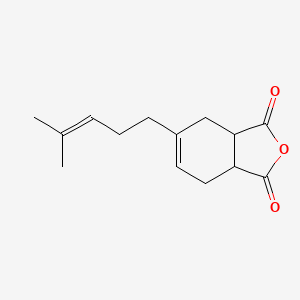
![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)
